Tert-butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate is a heterocyclic compound characterized by its unique bicyclic structure. It has the molecular formula and a molecular weight of approximately 242.32 g/mol. This compound is notable for its applications in various fields of scientific research, including organic chemistry, biology, and medicinal chemistry.
The compound is classified under heterocyclic compounds, specifically within the category of bicyclic amines. Its synthesis typically involves organic reactions that utilize tert-butyl carbamate as a precursor. The compound is cataloged under CAS number 1331848-02-2 and has been studied for its potential applications in drug development and materials science .
The synthesis of tert-butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate generally involves the following steps:
The molecular structure of tert-butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate features a bicyclic framework that includes nitrogen and oxygen heteroatoms.
CC(C)(C)OC(=O)N1C2CCNCC1COC2
.Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 242.32 g/mol |
IUPAC Name | tert-butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate |
CAS Number | 1331848-02-2 |
Tert-butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate can participate in several types of chemical reactions:
The products formed from these reactions depend on the specific reagents used and the reaction conditions applied .
The mechanism of action for tert-butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate involves its interaction with biological targets such as enzymes or receptors:
Tert-butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate exhibits several notable physical properties:
Key chemical properties include:
These properties make it suitable for various experimental applications .
Tert-butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate finds applications across multiple scientific domains:
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.: 9004-10-8
CAS No.:
CAS No.: 7170-05-0